1,2,3,4-テトラヒドロアクリジン
概要
説明
1,2,3,4-Tetrahydroacridine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
疾患治療薬
1,2,3,4-テトラヒドロアクリジン誘導体は、長年にわたり、がん、アルツハイマー病、細菌および原虫感染症などの幅広い疾患に対する有望な治療薬として精力的に研究されてきました .
DNAインターカレーション
1,2,3,4-テトラヒドロアクリジンとその誘導体は、多環状平面構造のため、DNAとRNAにインターカレーションし、水素結合を形成し、塩基対間に積み重なり、DNA架橋と鎖の切断を引き起こします .
抗腫瘍活性
特定の9-置換テトラヒドロアクリジン誘導体は、肝がん(HEPG2)腫瘍細胞株に対して抗腫瘍活性を示しました .
コリンエステラーゼ阻害剤
9-アミノ-1,2,3,4-テトラヒドロアクリジン塩酸塩水和物は、薬理学的研究で一般的に使用される、よく知られたコリンエステラーゼ阻害剤です .
アリールカルビノールの合成
1,2,3,4-テトラヒドロアクリジンの4-リチオ誘導体を用いて、多数のアリール4-(1,2,3,4-テトラヒドロアクリジル)カルビノールが合成されました .
抗マラリア活性
作用機序
Target of Action
1,2,3,4-Tetrahydroacridine, also known as Tacrine, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the breakdown of acetylcholine, a neurotransmitter, in the brain . Tacrine also inhibits butyrylcholinesterase activity .
Mode of Action
Tacrine acts as a reversible inhibitor of AChE . By inhibiting AChE, Tacrine slows the breakdown of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses . Additionally, Tacrine and its derivatives are known to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs, resulting in DNA cross links and strand breaks .
Biochemical Pathways
The primary biochemical pathway affected by Tacrine is the cholinergic pathway. By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmitter synthesis .
Pharmacokinetics
The pharmacokinetics of Tacrine have been studied in clinical trials . It has been found that the plasma clearance of Tacrine shows a threefold interindividual variation with a mean of 2.42 l·h−1 . The volume of distribution varies from 100 to 680 l with a mean of 349 l . The plasma half-lives of distribution and elimination are 1.8 and 98.2 min, respectively . Oral bioavailability of Tacrine shows large interindividual differences and ranges from 6 to 36% .
Result of Action
The inhibition of AChE by Tacrine leads to an increase in the concentration of acetylcholine at cholinergic synapses. This can enhance cognitive function in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission . Additionally, Tacrine and its derivatives have shown antitumor activity against certain cancer cell lines .
Action Environment
The action of Tacrine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Tacrine, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect the metabolism of Tacrine, potentially leading to drug-drug interactions .
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydroacridine interacts with various biomolecules, primarily enzymes such as acetylcholinesterase . Its polycyclic planar structure allows it to form hydrogen bonds and stacking interactions with these enzymes . This interaction is crucial for its biochemical activity.
Cellular Effects
In cellular processes, 1,2,3,4-Tetrahydroacridine has shown to have significant effects. For instance, it has been observed to reduce cell mitosis and protein synthesis in murine neuroblastoma cells . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydroacridine primarily involves its interaction with DNA and related enzymes . It exerts its effects at the molecular level through DNA intercalation, leading to DNA cross-links and strand breaks . This can result in changes in gene expression and enzyme inhibition or activation .
生物活性
1,2,3,4-Tetrahydroacridine (THA), also known as tacrine, is a nitrogen-containing heterocyclic compound with significant biological activity. Initially introduced as a cholinesterase inhibitor for Alzheimer's disease treatment, its derivatives have been explored for various pharmacological applications. This article delves into the biological activity of THA, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.
THA primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting these enzymes, THA increases acetylcholine levels, enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in neurodegenerative diseases like Alzheimer's, where cholinergic signaling is impaired.
Structure-Activity Relationship Studies
Recent studies have synthesized various THA derivatives to evaluate their biological activity and toxicity profiles. A notable study investigated 9-alkylamino-1,2,3,4-tetrahydroacridine derivatives against Leishmania infantum promastigotes. The findings indicated that several derivatives exhibited potent antileishmanial activity while also demonstrating varying levels of toxicity to mammalian macrophages .
Table 1: Biological Activity of Selected THA Derivatives
Compound Name | Activity Type | IC50 (μM) | Toxicity Level |
---|---|---|---|
9-Amino-THA | AChE Inhibition | 2.54 | High |
12 | Antileishmanial | <10 | Moderate |
C6-2KW/HCl | AChE Selectivity | 0.5 | Low |
C6-4KW/HCl | BuChE Selectivity | 2.0 | Moderate |
Case Studies
- Anticholinesterase Activity : Research has shown that THA derivatives possess enhanced selectivity towards AChE compared to BuChE. For instance, the compound C6-2KW/HCl demonstrated four-fold higher anti-AChE activity than THA itself .
- Antileishmanial Properties : In a study focused on antileishmanial agents, specific THA derivatives were synthesized and evaluated for their efficacy against Leishmania infantum. The results indicated that structural modifications significantly influenced their bioactivity and toxicity .
- Immunoprotective Effects : Some THA derivatives have shown immunoprotective effects by downregulating inflammatory gene expression in vitro. This suggests potential applications in inflammatory diseases beyond neurodegeneration .
Toxicity Considerations
While many THA derivatives exhibit promising biological activities, toxicity remains a critical concern. Most evaluated compounds demonstrated high toxicity levels at concentrations above 10 μM, with significant cell death observed in mammalian macrophages . The challenge lies in optimizing the therapeutic index by balancing efficacy and safety.
特性
IUPAC Name |
1,2,3,4-tetrahydroacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBYRTSOWREATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954586 | |
Record name | 1,2,3,4-Tetrahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3295-64-5, 69577-70-4 | |
Record name | 1,2,3,4-Tetrahydroacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3295-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1,2,3,4-tetrahydroacridine (THA)?
A1: THA is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [] By inhibiting AChE, THA increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. []
Q2: How does THA's inhibition of AChE relate to its potential therapeutic effects in Alzheimer's disease?
A2: Alzheimer's disease is characterized by a decline in cholinergic function, including reduced acetylcholine levels. [] By inhibiting AChE, THA may help to restore acetylcholine levels and improve cognitive function in Alzheimer's patients. []
Q3: Does THA interact with targets other than acetylcholinesterase?
A3: Yes, research suggests that THA can interact with other targets, including potassium channels, the minaprine binding site, and potentially muscarinic receptors. [, , ] For example, THA has been shown to attenuate serotonin-suppressed acetylcholine release, potentially through its interaction with the minaprine binding site. []
Q4: What is the molecular formula and weight of 1,2,3,4-tetrahydroacridine?
A4: The molecular formula of 1,2,3,4-tetrahydroacridine is C13H13N, and its molecular weight is 183.25 g/mol. []
Q5: What spectroscopic data is available to characterize 1,2,3,4-tetrahydroacridine and its derivatives?
A5: Various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), have been employed to characterize 1,2,3,4-tetrahydroacridine and its derivatives. [, , ] These techniques provide information about the functional groups, proton environments, and molecular weight of the compounds.
Q6: How do structural modifications of 1,2,3,4-tetrahydroacridine impact its acetylcholinesterase inhibitory activity?
A6: Numerous studies have explored the SAR of THA derivatives. [, , , , , ] Generally, substitutions at position 7 of the acridine ring, especially bulky groups, are detrimental to AChE inhibition. [, ] Electron-withdrawing substituents at positions 6 and 7 can enhance inhibitory potency. [, ] Additionally, bis-THA compounds, featuring two THA units linked by alkylene chains, display significantly increased potency and selectivity for AChE compared to THA alone. [, ]
Q7: Are there any THA analogs with improved therapeutic index compared to THA?
A7: Yes, researchers have synthesized THA analogs, such as 9-[3-(2-nitro-1-imidazolyl)propylamino]-cyclopenteno[b]quinoline hydrochloride (NLCPQ-1), which exhibit improved in vitro therapeutic index compared to THA, meaning they are more potent against their target while being less cytotoxic. []
Q8: How has computational chemistry been employed in the study of 1,2,3,4-tetrahydroacridine and its analogs?
A8: Computational methods like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations have been used to understand the interaction of THA and its analogs with their targets, predict their activity, and guide the design of new inhibitors. [, , , , ]
Q9: Can computational methods help in predicting the toxicity of THA derivatives?
A9: Yes, in silico prediction tools have been used to estimate the acute toxicity of THA derivatives in animal models. [] These predictions, alongside experimental data, can help to prioritize less toxic compounds for further development.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 1,2,3,4-tetrahydroacridine?
A10: THA is readily absorbed after oral administration. [] It is extensively metabolized, primarily in the liver, with 1-hydroxytacrine being a major metabolite in humans and rats. [] The stereochemistry of metabolism is significant, with the (+)-isomer of 1-hydroxytacrine being predominantly formed. []
Q11: Have any strategies been explored to improve the delivery of THA to the brain?
A11: Yes, encapsulation of THA in liposomes has been investigated as a means to enhance its delivery to the brain and reduce its toxicity. [] Liposomal delivery was found to increase THA concentration in the brain and prolong its duration of action in mice. []
Q12: What in vitro and in vivo models have been used to assess the efficacy of 1,2,3,4-tetrahydroacridine and its analogs?
A12: In vitro studies have employed enzyme assays to assess the inhibitory potency of THA and its derivatives against AChE and butyrylcholinesterase (BChE). [, , , ] Cell-based assays have been used to evaluate the neuroprotective effects of THA and its influence on muscarinic receptor function. [] In vivo, animal models, such as rodents, have been used to study the effects of THA on learning and memory in tasks like the water maze and passive avoidance tests. [, , ]
Q13: Has THA been evaluated in clinical trials for the treatment of Alzheimer's disease?
A13: Yes, THA was the first cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease. [] While it showed some efficacy in improving cognitive function, its use was limited by side effects, particularly hepatotoxicity. []
Q14: What are the main safety concerns associated with 1,2,3,4-tetrahydroacridine?
A14: The primary safety concern with THA is hepatotoxicity, which can occur at therapeutic doses. [, ] Gastrointestinal side effects, such as nausea and vomiting, are also common. [] These limitations have spurred research into the development of safer THA analogs. []
Q15: Are there any preclinical models used to study THA-induced hepatotoxicity and potential protective strategies?
A15: Yes, researchers have established acute models of THA-induced hepatotoxicity in mice. [] These models have been used to investigate the protective effects of compounds like dimethyl diphenyl bicarboxylate (DDB), which may mitigate liver damage caused by THA. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。